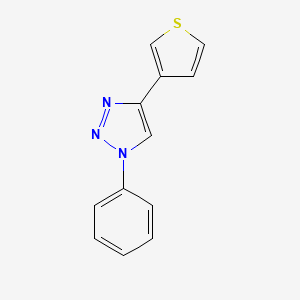
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and methoxylation steps. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential to maintain the desired product specifications.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyran ring.
Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl groups linked by a sulfone moiety.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Features a chlorophenyl group attached to a sulfonyl and benzoic acid moiety.
Uniqueness
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran is unique due to its combination of a pyran ring with multiple substituents, providing a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89009-24-5 |
|---|---|
分子式 |
C25H21ClO2 |
分子量 |
388.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-methoxy-3-methyl-2,6-diphenylpyran |
InChI |
InChI=1S/C25H21ClO2/c1-18-23(19-13-15-22(26)16-14-19)17-24(20-9-5-3-6-10-20)28-25(18,27-2)21-11-7-4-8-12-21/h3-17H,1-2H3 |
InChIキー |
AUTDPTYPHJJORI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)

![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)

